molecular formula C17H18N4O5S B2856351 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1706289-69-1

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2856351
CAS RN: 1706289-69-1
M. Wt: 390.41
InChI Key: JYIVBVWBTYJUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H18N4O5S and its molecular weight is 390.41. The purity is usually 95%.
BenchChem offers high-quality N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition and Docking Studies on IKKβ

This compound has been studied for its potential to inhibit IKKβ (IκB kinase β), which plays a crucial role in the NF-κB signaling pathway . This pathway is involved in inflammation and cancer, making IKKβ a significant target for drug development. The compound’s structure allows it to fit into the kinase’s active site, potentially blocking its activity.

Antimicrobial Activity

Derivatives of this compound have shown promise in antimicrobial activity . The structural features of the benzodioxin and isoxazole rings may interact with bacterial enzymes or cell walls, leading to potential applications in developing new antibiotics or antiseptics.

Alzheimer’s Disease Therapy

Some derivatives of the compound have been synthesized as potential therapeutic agents for Alzheimer’s disease . These derivatives target cholinesterase enzymes, which are involved in the progression of Alzheimer’s. By inhibiting these enzymes, the compounds could slow down the disease’s progression.

Anti-inflammatory Applications

The compound’s ability to inhibit key enzymes in inflammatory pathways suggests it could be developed as an anti-inflammatory agent . This could have applications in treating chronic inflammatory diseases such as arthritis or asthma.

Cancer Research

The benzodioxin moiety is structurally similar to compounds known to have anticancer properties. Research into this compound could lead to the development of new chemotherapeutic agents that target specific cancer cell lines or mechanisms .

Pharmacokinetic Studies

Given its structural complexity, the compound could be used in pharmacokinetic studies to understand how similar compounds are absorbed, metabolized, and excreted in the body . This information is crucial for the development of new drugs with optimal therapeutic effects.

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes such as cholinesterases .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against enzymes like cholinesterases . This suggests that the compound could potentially interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.

Biochemical Pathways

Given its potential inhibitory activity against cholinesterases , it could be inferred that it may impact the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions.

Pharmacokinetics

It’s worth noting that similar sulfonamide-based compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . This could potentially impact the bioavailability of the compound.

Result of Action

Given its potential inhibitory activity against cholinesterases , it could potentially lead to an increase in the levels of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission.

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-11-17(12(2)26-19-11)27(22,23)20-13-7-18-21(8-13)9-14-10-24-15-5-3-4-6-16(15)25-14/h3-8,14,20H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIVBVWBTYJUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.